REACTION_CXSMILES
|
ClC1N=CC2C=C(C(NC)=O)N(C3CCCC3)C=2N=1.NC1N=CC([N:27]2[C:34](=[O:35])[CH2:33][C@H:32]3[N:36]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[C@H:29]([CH2:30][CH2:31]3)[CH2:28]2)=CC=1>>[C:40]([O:39][C:37]([N:36]1[CH:32]2[CH2:31][CH2:30][CH:29]1[CH2:28][NH:27][C:34](=[O:35])[CH2:33]2)=[O:38])([CH3:43])([CH3:41])[CH3:42]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC2=C(N1)N(C(=C2)C(=O)NC)C2CCCC2
|
Name
|
(1R,6S)-tert-butyl 3-(6-aminopyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=N1)N1C[C@H]2CC[C@@H](CC1=O)N2C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CNC(CC1CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |